

# An In-depth Technical Guide to the Functional Group Reactivity of Octylamine

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## Compound of Interest

Compound Name: Octylamine

Cat. No.: B7766582

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## Introduction

**Octylamine**, a primary aliphatic amine with an eight-carbon chain (C<sub>8</sub>H<sub>19</sub>N), stands as a cornerstone intermediate in modern organic synthesis.<sup>[1][2]</sup> Its unique bifunctional nature, combining a reactive primary amine with a substantial hydrophobic alkyl chain, makes it an indispensable building block across diverse fields, including pharmaceutical synthesis, material science, and agrochemicals.<sup>[2][3][4]</sup> In the pharmaceutical industry, the **octylamine** moiety is integral to the development of active pharmaceutical ingredients (APIs), where its reactivity is harnessed to construct complex molecular architectures with enhanced efficacy and bioavailability.<sup>[1]</sup> This guide provides a comprehensive exploration of the core reactivity principles governing the **octylamine** functional group, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The reactivity of **octylamine** is fundamentally dictated by the lone pair of electrons on its terminal nitrogen atom, which imparts both nucleophilic and basic characteristics.<sup>[2][5]</sup> The attached octyl group, through its positive inductive effect, modulates this reactivity by increasing the electron density on the nitrogen, making it a stronger base than ammonia.<sup>[5]</sup> This guide will dissect the key transformations of **octylamine**, including N-acylation, N-alkylation, sulfonylation, and reductive amination, providing not just procedural steps but the underlying causality for experimental choices.

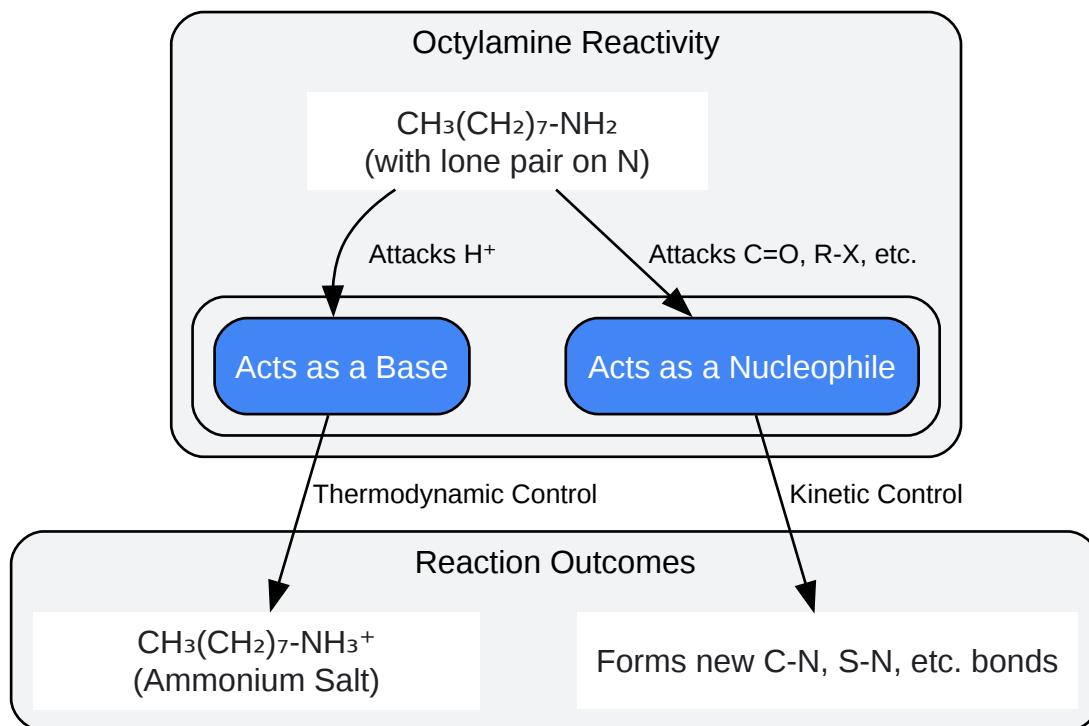
Property	Value	Source
CAS Number	111-86-4	<a href="#">[2]</a>
Molecular Formula	C8H19N	<a href="#">[6]</a>
Molecular Weight	129.24 g/mol	<a href="#">[7]</a>
Appearance	Colorless to yellow liquid with an ammonia-like odor	<a href="#">[7]</a> <a href="#">[8]</a>
Boiling Point	175-177 °C	<a href="#">[9]</a>
Melting Point	-5 to -1 °C	<a href="#">[9]</a>
Density	0.782 g/mL at 25 °C	<a href="#">[9]</a>
pKa	10.65 (at 25 °C)	<a href="#">[9]</a>
Water Solubility	0.2 g/L (25 °C)	<a href="#">[9]</a>

## Core Reactivity Principles: The Duality of Nucleophilicity and Basicity

The chemical behavior of **octylamine** is dominated by the lone pair of electrons on the nitrogen atom, which can act as either a Brønsted-Lowry base or a Lewis base (nucleophile).[\[10\]](#) Understanding the distinction is critical for predicting reaction outcomes and controlling selectivity.

- Basicity is a thermodynamic measure of a molecule's ability to accept a proton (H+).[\[10\]](#)[\[11\]](#) The reaction equilibrium defines the strength of the base. The electron-donating octyl group enhances the basicity of the amine compared to ammonia, making it more effective at neutralizing acids.[\[5\]](#)
- Nucleophilicity is a kinetic measure of the rate at which a molecule attacks an electrophilic center, typically a carbon atom.[\[10\]](#)[\[12\]](#) While stronger bases are often stronger nucleophiles, this correlation is not absolute. Nucleophilicity is highly sensitive to steric hindrance, a factor that becomes relevant when the electrophile is bulky.[\[11\]](#)[\[12\]](#)

For **octylamine**, the long alkyl chain does not create significant steric hindrance around the primary amine group, allowing it to act as a potent nucleophile in many substitution and addition reactions.[2][5]



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**Caption:** Duality of the **octylamine** functional group.

## Key Transformations of Octylamine

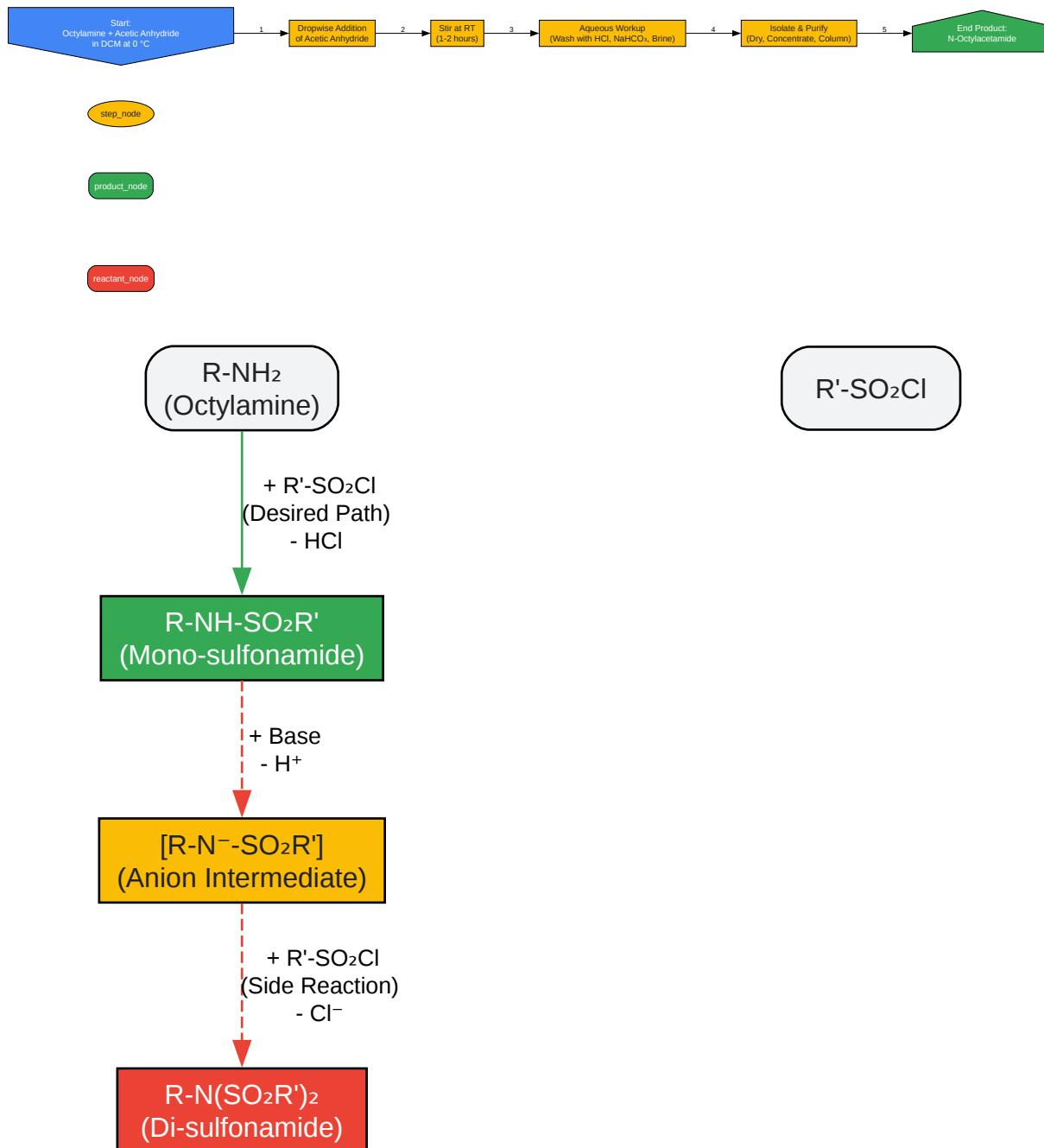
### N-Acylation: Synthesis of N-Octylamides

N-acylation is a robust and high-yielding reaction where **octylamine** acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like an acyl chloride or acid anhydride. This nucleophilic addition-elimination reaction forms a stable N-octylamide.[5][13] N-octylacetamide, for example, is synthesized via this route and serves as a reagent and surfactant.[13]

**Causality Behind Experimental Choices:** The reaction is typically performed in the presence of a mild base (like pyridine, or using excess **octylamine**) to neutralize the acidic byproduct (HCl)

or carboxylic acid), driving the reaction to completion. The reaction is often exothermic and may require cooling to control the rate.

- Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add **octylamine** (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
- Reagent Addition: Add acetic anhydride (1.05 eq.) dropwise to the stirred **octylamine** solution over 15-20 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the **octylamine** spot is consumed.
- Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude N-octylacetamide.
- Purification: If necessary, purify the product by flash column chromatography or recrystallization.



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